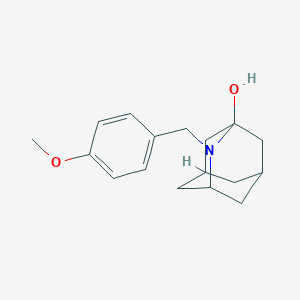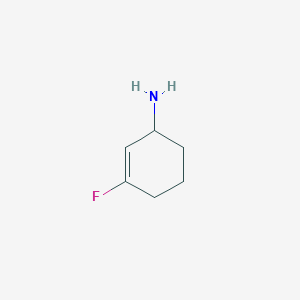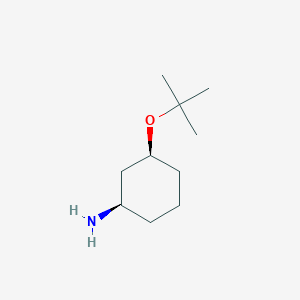
trans-(5-Amino-cyclohex-3-enyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(5-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by a cyclohexene ring substituted with an amino group and a methanol group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-(5-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:
Cyclohexene Formation: Starting from a suitable precursor, cyclohexene can be synthesized through hydrogenation or other cyclization reactions.
Amino Group Introduction: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines under specific conditions.
Methanol Group Addition: The methanol group can be added through hydroxylation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.
Batch or Continuous Processes: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the amino group to other functional groups like amines or amides.
Substitution: The compound can participate in substitution reactions, where the amino or methanol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, amides.
Substitution Products: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
trans-(5-Amino-cyclohex-3-enyl)-methanol:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand or inhibitor.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its reactivity in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism by which trans-(5-Amino-cyclohex-3-enyl)-methanol exerts its effects can involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group on the cyclohexane ring.
Cyclohexylamine: A compound with an amino group on the cyclohexane ring.
trans-1,2-Cyclohexanediol: A compound with two hydroxyl groups on the cyclohexane ring.
Uniqueness
trans-(5-Amino-cyclohex-3-enyl)-methanol:
Propiedades
IUPAC Name |
[(1R,5S)-5-aminocyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














